Physicochemical Differentiation from Unsubstituted Analog
4-Methyl-5-aza-2-oxindole exhibits a higher molecular weight (148.16 g/mol) compared to unsubstituted 5-aza-2-oxindole (134.14 g/mol), reflecting the additional methyl group [1][2]. The predicted density (1.2±0.1 g/cm³) and boiling point (343.2±42.0 °C at 760 mmHg) are characteristic of this substituted aza-oxindole [1], which may influence its solubility, permeability, and handling properties relative to the less lipophilic parent scaffold.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 148.16 g/mol |
| Comparator Or Baseline | 5-Aza-2-oxindole (CAS 134682-54-5): 134.14 g/mol |
| Quantified Difference | +14.02 g/mol (corresponds to one methyl group) |
| Conditions | Calculated/standard molecular weight values. |
Why This Matters
The methyl substitution increases lipophilicity (cLogP) and may alter passive membrane permeability and protein binding, which are critical parameters for cellular target engagement and in vivo distribution.
- [1] ChemSrc. 4-Methyl-5-aza-2-oxindole. CAS 1190314-02-3. Density: 1.2±0.1 g/cm³; Boiling Point: 343.2±42.0 °C at 760 mmHg; Molecular Formula: C8H8N2O; Molecular Weight: 148.162. View Source
- [2] ChemSrc. 5-Aza-2-oxindole (1,3-dihydropyrrolo[3,2-c]pyridin-2-one). CAS 134682-54-5. Molecular Weight: 134.135. View Source
